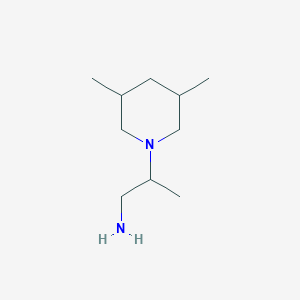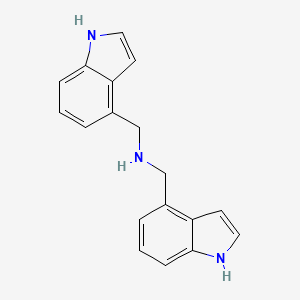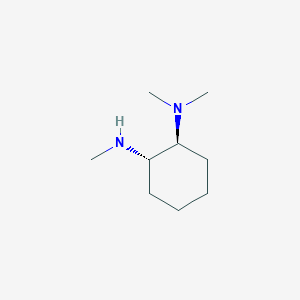![molecular formula C23H53NO4Si3 B6590394 N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine CAS No. 1049677-12-4](/img/structure/B6590394.png)
N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” is a silane-based compound. Silanes are compounds containing a silicon atom bonded to hydrogen atoms and are analogs to alkanes . The “Triethoxysilyl” part suggests that it has three ethoxy groups attached to a silicon atom. The “undecyloxy” part indicates an undecyl group (11 carbon alkyl chain) attached through an ether linkage .
Molecular Structure Analysis
The molecular structure analysis would require experimental techniques like X-ray crystallography, NMR spectroscopy, or computational methods. Unfortunately, without specific data or resources, a detailed molecular structure analysis isn’t possible .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the triethoxysilyl and azolidine groups. The triethoxysilyl group could potentially undergo hydrolysis and condensation reactions, while the azolidine ring could participate in various ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the molecular structure. The presence of the triethoxysilyl group might make it reactive towards water, while the long undecyl chain could influence its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Surface Chemistry of Silica Aerogels
Silica aerogels are lightweight, nanostructured materials with extremely high porosity . The surface chemistry of these aerogels can be explored using various silane precursors, including “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine”. This can lead to the development of aerogels with improved thermal insulation and mechanical properties .
Magnetic Behavior
Silica aerogels can be chemically doped with silica-functionalized magnetite nanoparticles . This imparts magnetic behavior to the aerogels, which can be useful for applications such as magnetic separation and drug delivery .
Thermal Insulation Performance
The thermal insulation performance of silica aerogels can be improved by using “N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” as a precursor . This can enhance the aerogels’ ability to resist heat transfer, making them more effective as insulators .
Heavy Metal Adsorption
Amine and thiol-functionalized aerogels can be used as adsorbents to capture heavy metals from wastewater . The preparation of these materials could involve the use of silanes, including hydrophobic moieties, to ensure material stability and good adsorption capacities .
Carbon Dioxide Removal
The amine functionality in aerogels can be used to improve the rate capability of silica aerogels to remove carbon dioxide from gaseous streams or environments . This can be particularly useful in industries where carbon dioxide emissions need to be controlled .
Surface Immobilized Catalysis
By harnessing the confined enzyme (i.e., a peroxidase), encapsulins can be used for in vitro surface-immobilized catalysis . This can be achieved in a cascade pathway with an additional enzyme, glucose oxidase .
Cellular Uptake
Encapsulins can also be used for cellular uptake in mammalian macrophages . This can be particularly useful in drug delivery applications, where the drug needs to be delivered directly to the cells .
Mechanical Property Enhancement
“N-[11-(Triethoxysilyl)undecyloxy]-1,3-disil-2-azolidine” can be used for the in-situ surface modification of nanosilica to enhance the mechanical properties of composites . This can lead to the development of composites with improved strength and durability .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
triethoxy-[11-[(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)oxy]undecyl]silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H53NO4Si3/c1-8-26-31(27-9-2,28-10-3)21-19-17-15-13-11-12-14-16-18-20-25-24-29(4,5)22-23-30(24,6)7/h8-23H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIKIUQNZMMUPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCCCCCCCON1[Si](CC[Si]1(C)C)(C)C)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H53NO4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(2,2,5,5-Tetramethyl-2,5-disilazolidinoxy)undecyltriethoxysilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

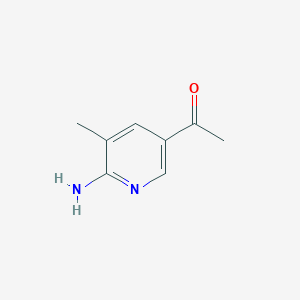
![4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one hydrochloride](/img/structure/B6590331.png)
![2-Bromothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B6590339.png)
![Ethyl 3-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B6590345.png)
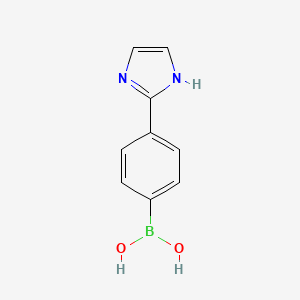
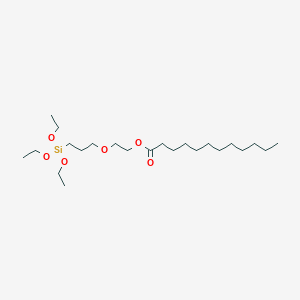

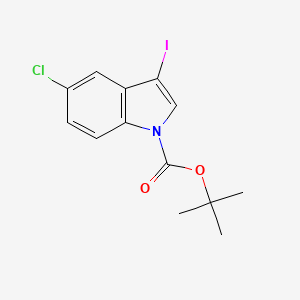
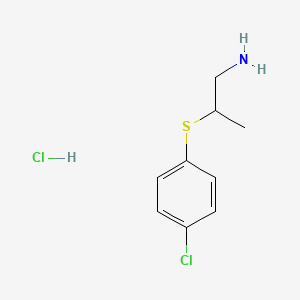
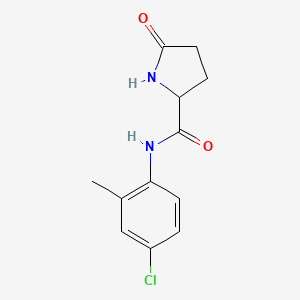
![4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B6590386.png)
